molecular formula C8H4BrF3N2 B596170 4-Bromo-3-(trifluoromethyl)-1H-indazole CAS No. 1211583-69-5

4-Bromo-3-(trifluoromethyl)-1H-indazole

Cat. No. B596170
M. Wt: 265.033
InChI Key: DUVZFXNTUQOYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-3-(trifluoromethyl)-1H-indazole” is a chemical compound. However, specific details about this compound are not readily available12.



Synthesis Analysis

The synthesis of “4-Bromo-3-(trifluoromethyl)-1H-indazole” is not explicitly mentioned in the available resources. However, it’s known that trifluoromethyl groups are often introduced into molecules due to their unique properties3.



Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)-1H-indazole” is not directly available. However, related compounds such as “4-Bromo-3-(trifluoromethyl)aniline” have a molecular weight of 240.021.



Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-3-(trifluoromethyl)-1H-indazole” are not mentioned in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)-1H-indazole” are not directly available. However, related compounds such as “4-Bromo-3-(trifluoromethyl)aniline” have a boiling point of 81-84 °C/0.5 mmHg and a melting point of 47-49 °C1.


Scientific Research Applications

  • Organic Photovoltaics and Polymer Blends

    • Field : Organic Chemistry
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of this application were not specified in the source.
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 4-Bromo-3-(trifluoromethyl)-1H-indazole, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Preparation of Other Compounds

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-(trifluoromethyl)aniline, a compound similar to 4-Bromo-3-(trifluoromethyl)-1H-indazole, has been used in the preparation of other compounds such as 2,5-dibromo-(trifluoromethyl)benzene, 2-bromo-5-iodo-(trifluoromethyl)benzene, and AUY954 .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Protection of Crops from Pests

    • Field : Agrochemical Industry
    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 4-Bromo-3-(trifluoromethyl)-1H-indazole, are used in the protection of crops from pests .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceutical and Veterinary Industries

    • Field : Pharmaceutical and Veterinary Industries
    • Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Preparation of AUY954

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-(trifluoromethyl)aniline, a compound similar to 4-Bromo-3-(trifluoromethyl)-1H-indazole, has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720 .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Development of Fluorinated Organic Chemicals

    • Field : Agrochemical, Pharmaceutical, and Functional Materials Fields
    • Application : Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine, such as 4-Bromo-3-(trifluoromethyl)-1H-indazole .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Preparation of 2,5-Dibromo-(trifluoromethyl)benzene and 2-Bromo-5-Iodo-(trifluoromethyl)benzene

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-(trifluoromethyl)aniline, a compound similar to 4-Bromo-3-(trifluoromethyl)-1H-indazole, has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Preparation of AUY954

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-(trifluoromethyl)aniline, a compound similar to 4-Bromo-3-(trifluoromethyl)-1H-indazole, has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .

Safety And Hazards

Future Directions

The future directions of “4-Bromo-3-(trifluoromethyl)-1H-indazole” are not directly available. However, it’s known that trifluoromethyl-containing compounds are of interest in the agrochemical, pharmaceutical, and functional materials fields3.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

4-bromo-3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVZFXNTUQOYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856213
Record name 4-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)-1H-indazole

CAS RN

1211583-69-5
Record name 4-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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